molecular formula C6H6ClN5 B183983 2-chloro-7-methyl-7H-purin-6-amine CAS No. 5453-10-1

2-chloro-7-methyl-7H-purin-6-amine

Cat. No.: B183983
CAS No.: 5453-10-1
M. Wt: 183.6 g/mol
InChI Key: COUCYQIHVPHAEM-UHFFFAOYSA-N
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Description

2-chloro-7-methyl-7H-purin-6-amine is a chemical compound with the molecular formula C6H6ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-methyl-7H-purin-6-amine typically involves the chlorination of 7-methyl-7H-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the purine ring. Common reagents used in this process include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-methyl-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-amino-7-methyl-7H-purin-6-amine derivative .

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-7-methyl-7H-purin-6-amine is unique due to the presence of both a chlorine atom at the 2-position and a methyl group at the 7-position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-7-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUCYQIHVPHAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280912
Record name 2-Chloro-7-methyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-10-1
Record name 5453-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-7-methyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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